dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a thiophene-based heterocyclic compound with a bicyclic cyclopenta[b]thiophene core. The molecule features two methyl ester groups at positions 3 and 4, while the amino group at position 2 is substituted with a 4-(4-methylphenoxy)butanoyl chain. The compound’s structural complexity underscores its relevance in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor ligands.
Properties
Molecular Formula |
C22H25NO6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
dimethyl 2-[4-(4-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C22H25NO6S/c1-13-6-8-14(9-7-13)29-12-4-5-17(24)23-20-19(22(26)28-3)18-15(21(25)27-2)10-11-16(18)30-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,23,24) |
InChI Key |
WDBSUQQXYGRRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Cyclization
The Paal-Knorr method typically converts 1,4-diketones into thiophenes using a sulfur source such as phosphorus pentasulfide (P₂S₅). For the cyclopenta-fused variant, cyclopentanone is condensed with a 1,4-diketone precursor. For example, reacting 1,4-cyclohexanedione with elemental sulfur under reflux in toluene yields 5,6-dihydro-4H-cyclopenta[b]thiophene. Key conditions include:
The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the cyclopenta[b]thiophene intermediate.
Introduction of the Amino Group at Position 2
Functionalization at position 2 requires introducing an amino group, which later facilitates amide bond formation. The Gewald aminothiophene synthesis is adapted for this purpose.
Gewald Reaction
A ketone (e.g., cyclopentanone) reacts with a β-acetonitrile derivative (e.g., cyanoacetamide) in the presence of a base (e.g., morpholine) and sulfur. For instance:
The amino group is subsequently deprotected if necessary, though direct use in amidation is typical.
Esterification of Carboxylic Acid Moieties
The 3,4-dicarboxylate esters are introduced via acid-catalyzed esterification . This step often precedes amide coupling to avoid side reactions.
Methanol Esterification
The dicarboxylic acid derivative (obtained via hydrolysis of the nitrile group from the Gewald product) is treated with methanol and a catalytic acid (e.g., H₂SO₄):
Synthesis of 4-(4-Methylphenoxy)butanoyl Chloride
The side chain is prepared separately to ensure regioselective amidation.
Phenoxybutanoyl Chloride Synthesis
4-Methylphenol is alkylated with 4-chlorobutanoyl chloride in the presence of a base (e.g., K₂CO₃):
The crude acid chloride is used directly in the next step.
Amide Coupling at Position 2
The final step involves coupling the amino-thiophene with the acyl chloride.
Schotten-Baumann Reaction
The amino group reacts with 4-(4-methylphenoxy)butanoyl chloride under basic aqueous conditions:
Purification via recrystallization (ethanol/water) yields the final compound.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties. Its ability to interact with specific cellular pathways makes it a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Properties : The compound's structure allows it to potentially modulate inflammatory responses. Research into its effects on inflammatory pathways could lead to new treatments for chronic inflammatory diseases .
- Antimicrobial Activity : There is potential for this compound to act against various microbial strains. Its unique chemical structure may contribute to its efficacy as an antimicrobial agent .
Synthesis and Modification
The synthesis of dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves several key steps that require careful control of reaction conditions to ensure high yields and purity. These steps include:
- Formation of the cyclopentathiophene core
- Introduction of functional groups
- Esterification processes
Modification of the compound through various chemical transformations can enhance its biological activity or create analogs with varied properties .
Biological Interaction Studies
Interaction studies involving this compound are essential for assessing its viability as a therapeutic agent. These studies may focus on:
- Binding affinity to target proteins
- Cellular uptake mechanisms
- Metabolic pathways and elimination processes
Understanding these interactions can provide insights into the compound's pharmacokinetics and pharmacodynamics .
Mechanism of Action
The mechanism of action of dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of cyclopenta[b]thiophene derivatives functionalized with acylated amino groups. Below is a structural and functional comparison with three analogs identified in the literature.
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
The 3,4-dimethylbenzoyl analog lacks an ether linkage, favoring hydrophobic interactions but reducing hydrogen-bonding capacity. The 2-chlorophenoxyacetyl derivative introduces electronegative chlorine, which may improve binding to polar residues in biological targets (e.g., kinases or proteases).
Crystallographic Analysis :
Tools like SHELX and Mercury CSD are critical for resolving the 3D conformations of these compounds. For instance, Mercury CSD can visualize packing patterns and intermolecular interactions, which are vital for understanding crystallization behavior or polymorphism.
Synthetic and Pharmacological Considerations: The target compound’s butanoyl spacer may increase synthetic complexity compared to acetyl-linked derivatives . None of the provided sources detail biological activity, but substituent trends suggest that chlorine or methyl groups could modulate target selectivity. For example, halogenated analogs are often explored in drug discovery for their enhanced binding affinities .
Biological Activity
Dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Overview
The compound features a cyclopenta[b]thiophene core, which is known for its diverse pharmacological properties. The presence of the dimethyl and butanoyl groups contributes to its bioactivity. The structure can be represented as follows:
- Microtubule Inhibition : Similar to other thiophene derivatives, this compound may act by inhibiting microtubule polymerization. This mechanism is crucial as it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies have shown that compounds with similar structures can induce apoptosis through the activation of caspases (caspase 3, 8, and 9), which are essential for programmed cell death .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in treated cells, indicating its potential to halt the proliferation of cancer cells effectively .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
| Study | Cell Line | IC50 (nM) | Mechanism | Notes |
|---|---|---|---|---|
| Study A | HeLa | 12 | Microtubule inhibition | More potent than CA-4 |
| Study B | A549 | 2.01 | Apoptosis induction | Induces G2/M arrest |
| Study C | MNNG/HOS | 50 mg/kg | Cell cycle arrest | Significant tumor growth inhibition in vivo |
Case Studies and Research Findings
- Antiproliferative Activity : In a study evaluating various thiophene derivatives, this compound demonstrated significant antiproliferative effects against several cancer cell lines including HeLa and A549. The IC50 values ranged from 2.01 nM to 50 nM depending on the specific cell line tested .
- In Vivo Efficacy : In murine models, treatment with this compound resulted in notable reductions in tumor size compared to untreated controls, highlighting its potential as an effective anticancer agent .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the cyclopenta[b]thiophene scaffold significantly influenced biological activity. For instance, modifications at the C-5 and C-7 positions enhanced antiproliferative potency compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclopenta[b]thiophene core. Key steps include:
- Amide coupling : Reacting 4-(4-methylphenoxy)butanoyl chloride with the amino group on the thiophene ring under basic conditions (e.g., triethylamine in dichloromethane) .
- Esterification : Using dimethyl carbonate or methanol with acid catalysis to introduce the dicarboxylate groups .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the cyclopenta[b]thiophene scaffold, ester groups, and amide linkage. Aromatic protons (6.5–8.0 ppm) and methylphenoxy signals (δ ~2.3 ppm for CH) are critical .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peak at m/z 487.18) .
- FTIR : Confirmation of ester C=O (~1740 cm) and amide N-H (~3300 cm) stretches .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Methodological Answer :
- Unreacted intermediates : Detectable via TLC. Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of 4-(4-methylphenoxy)butanoyl chloride) .
- Oxidation byproducts : Use inert atmospheres (N) during amide coupling to prevent thiophene ring oxidation .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Methodological Answer :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance amide coupling efficiency .
- Catalyst optimization : Compare coupling agents like HATU vs. DCC for amide bond formation .
- DoE (Design of Experiments) : Use factorial design to evaluate temperature (0–25°C), reagent ratios, and reaction time interactions .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- SAR (Structure-Activity Relationship) modeling : Compare substituent effects (e.g., methylphenoxy vs. methoxy groups) using QSAR software (e.g., Schrödinger) .
- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for confounding factors like solvent (DMSO vs. ethanol) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the thiophene core’s electron density .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biomolecules .
Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to pH extremes (1.2–9.0), UV light, and oxidative agents (HO) .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed esters or cleaved amide bonds) .
- Kinetic modeling : Determine half-life (t) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
Q. How can impurities in scaled-up synthesis be mitigated without compromising yield?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
- Crystallization optimization : Use anti-solvent (e.g., water) addition to enhance purity during recrystallization .
- Taguchi Methods : Statistically optimize parameters (e.g., cooling rate, solvent ratio) to reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
